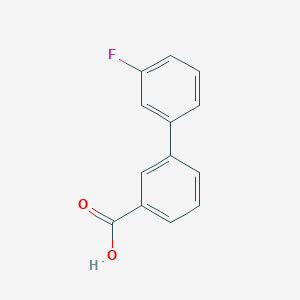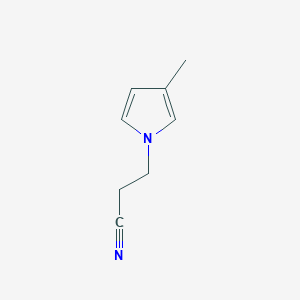
3-(3-methyl-1H-pyrrol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methyl-1H-pyrrol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a methyl-substituted pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpyrrole with acrylonitrile under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of acrylonitrile in the presence of 3-methylpyrrole. This method ensures high yield and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature.
化学反应分析
Types of Reactions
3-(3-methyl-1H-pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
3-(3-methyl-1H-pyrrol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediates that can interact with biological macromolecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar chemical properties but lacks the pyrrole ring.
3-(1H-pyrrol-1-yl)propanenitrile: Similar structure but without the methyl substitution on the pyrrole ring.
3-(2,5-dimethyl-1-pyrrolyl)propanenitrile: Contains additional methyl groups on the pyrrole ring.
Uniqueness
3-(3-methyl-1H-pyrrol-1-yl)propanenitrile is unique due to the presence of the methyl-substituted pyrrole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(3-methylpyrrol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-8-3-6-10(7-8)5-2-4-9/h3,6-7H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPPSIMHVOEBBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
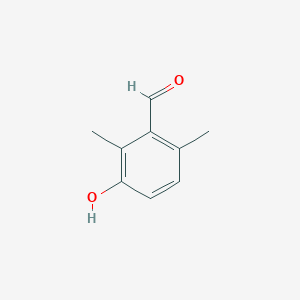
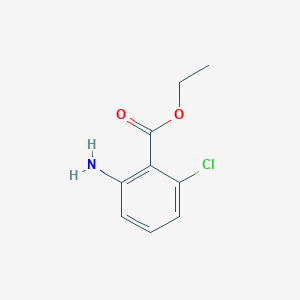
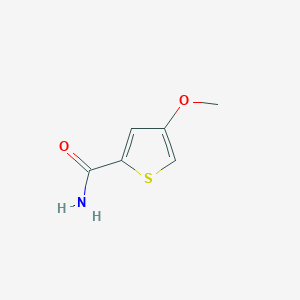
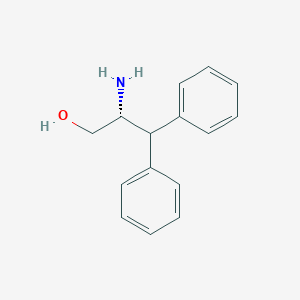
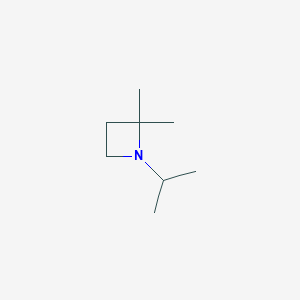
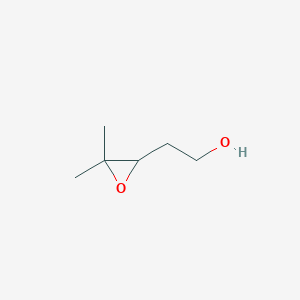
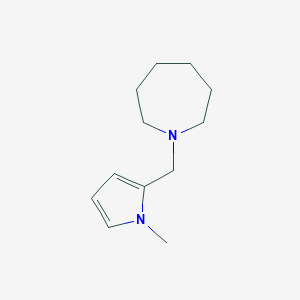
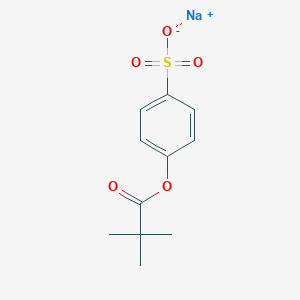
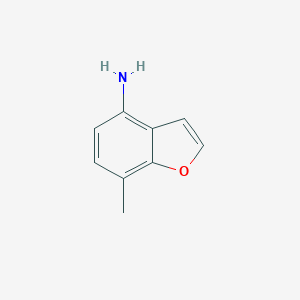
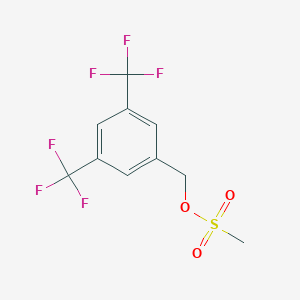
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
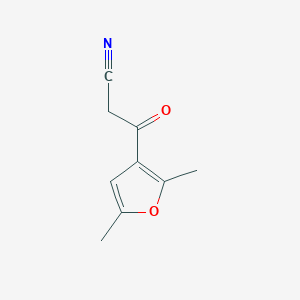
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)
